2-[(2-Fluorophenyl)methoxy]-3-methoxybenzonitrile
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Overview
Description
2-[(2-Fluorophenyl)methoxy]-3-methoxybenzonitrile is an organic compound that features a fluorophenyl group, a methoxy group, and a benzonitrile moiety
Preparation Methods
The synthesis of 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 3-methoxybenzonitrile.
Reaction Conditions: The key step involves the formation of an ether linkage between the 2-fluorophenyl group and the 3-methoxybenzonitrile. This can be achieved through a nucleophilic substitution reaction using a suitable base and a leaving group.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-[(2-Fluorophenyl)methoxy]-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: Common reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Reaction conditions may vary depending on the desired transformation.
Scientific Research Applications
2-[(2-Fluorophenyl)methoxy]-3-methoxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may find applications in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(2-Fluorophenyl)methoxy]-3-methoxybenzonitrile can be compared with similar compounds such as:
2-[(2-Fluorophenyl)methoxy]-3-methoxyphenylmethylamine: This compound has a similar structure but features an amine group instead of a nitrile group.
2-[(2-Fluorophenyl)methoxy]-3-methoxyphenylmethanol: This compound has a hydroxyl group instead of a nitrile group.
2-[(2-Fluorophenyl)methoxy]-3-methoxyphenylmethane: This compound lacks the nitrile group and has a simpler structure.
These similar compounds highlight the versatility of the fluorophenyl and methoxy groups in creating a variety of derivatives with different chemical and biological properties.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-3-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-18-14-8-4-6-11(9-17)15(14)19-10-12-5-2-3-7-13(12)16/h2-8H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQHYKFHJGMDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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